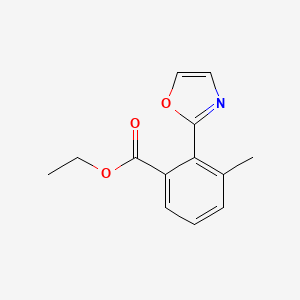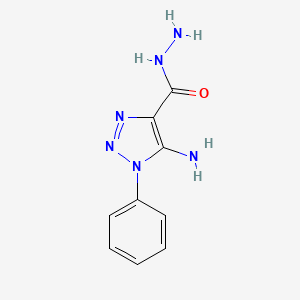
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline: is an organic compound that features a tert-butyldimethylsilyl-protected hydroxyl group and an iodine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by iodination of the aniline ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide or potassium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Deprotection: Reagents like tetrabutylammonium fluoride or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.
Deprotected Aniline: Removal of the tert-butyldimethylsilyl group yields 4-hydroxymethyl-3-iodoaniline.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Potential use in the synthesis of drug candidates due to its unique reactivity and functional groups.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring.
Deprotection: The tert-butyldimethylsilyl group is cleaved under acidic or fluoride ion conditions, revealing the hydroxyl group.
Comparison with Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness:
- Iodine Substitution: The presence of the iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds.
- Functional Group Protection: The tert-butyldimethylsilyl group provides stability to the hydroxyl group, allowing for selective reactions at other sites on the molecule.
Properties
Molecular Formula |
C13H22INOSi |
|---|---|
Molecular Weight |
363.31 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-iodoaniline |
InChI |
InChI=1S/C13H22INOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9,15H2,1-5H3 |
InChI Key |
YHBSMOLLGXDWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


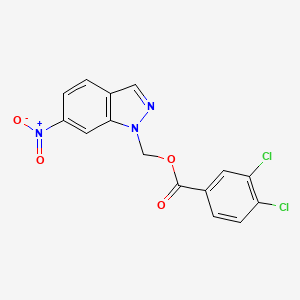
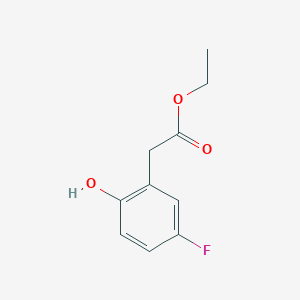
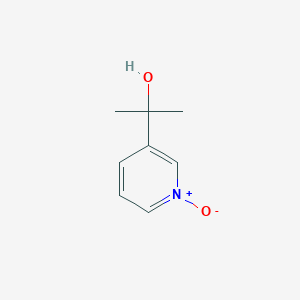
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
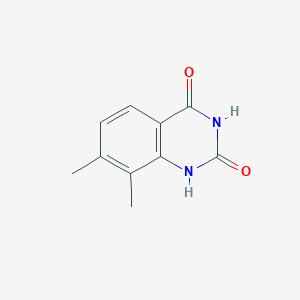
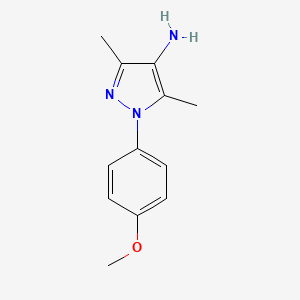
![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
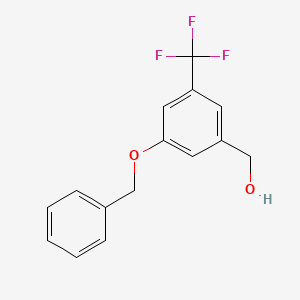
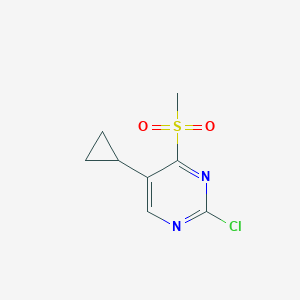
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

